![molecular formula C16H15N3O B3014523 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide CAS No. 306979-36-2](/img/structure/B3014523.png)
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C16H15N3O . This compound is part of the quinazoline family, known for its diverse biological activities and potential therapeutic applications . The structure of this compound includes a quinazoline core fused with a benzene ring and a cyclopropane carboxamide group, which contributes to its unique chemical properties .
准备方法
The synthesis of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide typically involves the following steps :
Formation of the quinazoline core: This is achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the cyclopropane carboxamide group: This step involves the reaction of the quinazoline derivative with cyclopropane carboxylic acid or its derivatives under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability .
化学反应分析
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including :
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts . The major products formed from these reactions vary based on the type of reaction and the specific conditions employed.
科学研究应用
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide has several scientific research applications, including :
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of neuroinflammatory conditions.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and other industrial chemicals.
作用机制
The mechanism of action of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it has been shown to inhibit the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6, thereby reducing inflammation .
相似化合物的比较
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide can be compared with other quinazoline derivatives, such as :
- N-(5,6-dihydrobenzo[h]quinazolin-2-yl)acetamide
- N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzamide
These compounds share a similar quinazoline core but differ in the substituents attached to the core structure. The unique cyclopropane carboxamide group in this compound contributes to its distinct chemical properties and potential biological activities .
生物活性
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article explores its biological activity, synthesizing findings from various studies and presenting key data in tables for clarity.
- Molecular Formula : C16H15N3O
- Molecular Weight : 265.31 g/mol
- CAS Number : 306979-36-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and enzymes involved in cancer progression and inflammation. The compound has been studied for its inhibitory effects on several kinases, particularly DYRK1A, which is implicated in neurodegenerative diseases and cancer.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For example, a series of quinazolinone-based hybrids were synthesized and tested against various cancer cell lines, revealing IC50 values ranging from 0.36 to 40.90 μM. Among these, certain derivatives showed enhanced activity against the MDA-MB-231 breast cancer cell line, with notable inhibition profiles compared to standard treatments like erlotinib .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor:
- COX Inhibition : Studies indicate that derivatives of quinazolinone can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. The structure-activity relationship (SAR) analysis suggests that specific substituents enhance this inhibitory effect .
- Kinase Inhibition : The compound has been evaluated for its ability to inhibit DYRK1A and other kinases. In vitro assays revealed varying degrees of inhibition, with some derivatives demonstrating over 60% inhibition at specific concentrations .
Study 1: Anticancer Screening
In a study evaluating the anticancer efficacy of quinazolinone derivatives, this compound was tested against several human cancer cell lines including MCF-7 and PC-3. The results indicated that the compound effectively inhibited cell proliferation with IC50 values indicating potent activity.
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 | 0.36 |
MCF-7 | 1.20 |
PC-3 | 2.50 |
Study 2: Enzyme Activity
A separate investigation assessed the enzyme inhibition capabilities of this compound against COX enzymes:
Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
---|---|---|
This compound | 54 | 68 |
This data highlights the compound's potential as a dual inhibitor of COX enzymes, which could be beneficial in anti-inflammatory therapies.
属性
IUPAC Name |
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-15(11-6-7-11)19-16-17-9-12-8-5-10-3-1-2-4-13(10)14(12)18-16/h1-4,9,11H,5-8H2,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCNMUSIEFYJII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C3CCC4=CC=CC=C4C3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。